1-Methyl-4-hydroxypiperidine-d4
Overview
Description
1-Methyl-4-hydroxypiperidine-d4, also known as 1-Methylpiperidin-2,2,6,6-d4-4-ol, is a chemical compound with the molecular formula C6H9D4NO and a molecular weight of 119.2 . It is used for analytical method development, validation, and quality-controlled applications for abbreviated new drug applications or during the commercial production of Piperidine .
Molecular Structure Analysis
The molecular structure of 1-Methyl-4-hydroxypiperidine-d4 is represented by the SMILES string: OC1CC([2H])([2H])N©C([2H])([2H])C1 . This indicates the presence of a piperidine ring with a hydroxyl group at the 4th position and a methyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis
1-Methyl-4-hydroxypiperidine-d4 is an off-white viscous oil that is soluble in dichloromethane, ethyl acetate, and methanol . It has a molecular weight of 119.20 .Scientific Research Applications
Dopamine D4 Receptor Affinity and Selectivity
Research has identified substituted 4-aminopiperidine compounds, structurally related to 1-Methyl-4-hydroxypiperidine-d4, with high in vitro affinity and selectivity for the human dopamine D4 receptor. These compounds, including U-99363E and U-101958, demonstrated significant selectivity over other dopaminergic, serotonergic, and adrenergic receptors, making them potential tools for in vitro investigations requiring selective tagging or blockade of dopamine D4 sites (Schlachter et al., 1997).
Development of Dopamine D4 Receptor-Selective Ligands
Further studies led to the development of RBI-257, a highly potent and selective ligand for dopamine D4 receptors, which demonstrated higher selectivity and potency than its predecessors. This ligand presents a significant advance in the development of probes or radioligands for brain dopamine D4 receptors, indicating a potential application in neuropharmacological research (Kula et al., 1997).
Neuropharmacological Assessment of Potential Dopamine D4 Receptor-Selective Radioligands
In the quest for more effective dopamine D4 receptor-selective radioligands, research has prepared and characterized radiolabeled dopamine D4 receptor-selective agents. Despite certain limitations in regional selectivity and pharmacology, these developments represent an encouraging step towards better dopamine D4 receptor-selective radioligands for neuropharmacological applications (Kula et al., 1999).
Synthesis and Structural Analysis
Studies have also focused on the synthesis and structural analysis of compounds structurally related to 1-Methyl-4-hydroxypiperidine-d4, such as 4-(2-chlorobenzyl)-1-(4-hydroxy-3- ((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. This compound has been analyzed using spectroscopy and X-ray crystallography, highlighting its potential in the molecular docking with SHP2 protein, suggesting applications in targeted drug design and biochemistry (Wu et al., 2022).
properties
IUPAC Name |
2,2,6,6-tetradeuterio-1-methylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-4-2-6(8)3-5-7/h6,8H,2-5H2,1H3/i4D2,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUWRHPMUVYFOD-CQOLUAMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(N1C)([2H])[2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676034 | |
Record name | 1-Methyl(2,2,6,6-~2~H_4_)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-hydroxypiperidine-d4 | |
CAS RN |
1189499-82-8 | |
Record name | 1-Methyl(2,2,6,6-~2~H_4_)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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